molecular formula C20H19N7O3S3 B2591569 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide CAS No. 392684-70-7

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide

Cat. No.: B2591569
CAS No.: 392684-70-7
M. Wt: 501.6
InChI Key: YMWDBIXCXXZGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[({[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole ring via a carbamoylmethyl sulfanyl bridge. The thiadiazole moiety is substituted with an ethylsulfanyl group, while the triazole is connected to a furan-2-carboxamide group through a methylene spacer.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S3/c1-2-31-20-26-24-18(33-20)22-16(28)12-32-19-25-23-15(27(19)13-7-4-3-5-8-13)11-21-17(29)14-9-6-10-30-14/h3-10H,2,11-12H2,1H3,(H,21,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWDBIXCXXZGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then functionalized with an ethylsulfanyl group.

Next, the 1,2,4-triazole ring is formed by reacting the thiadiazole intermediate with hydrazine hydrate and an appropriate aldehyde or ketone. The phenyl group is introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole-thiadiazole intermediate with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Groups

The ethylsulfanyl (-S-Et) group on the thiadiazole ring and the methylene-linked sulfanyl (-S-CH2-) group are reactive toward nucleophilic substitution.

Reaction ConditionsReactants/NucleophilesProductsReferences
Alkaline medium (e.g., KOH/EtOH)Alkyl halides (e.g., CH3I)Alkylated thioether derivatives,
Reflux with aminesPrimary/secondary aminesThiol-amine conjugates ,

For example, reaction with methyl iodide in alkaline ethanol replaces the ethylsulfanyl group with a methylsulfanyl group, forming derivatives with modified electronic properties . This reactivity is critical for tuning the compound’s solubility and biological interactions.

Hydrolysis of Amide and Carboxamide Groups

The furan-2-carboxamide and thiadiazole-linked carbamoyl groups undergo hydrolysis under acidic or basic conditions.

ConditionsProductsApplicationsReferences
HCl (6N), refluxFuran-2-carboxylic acid + amine byproductDegradation studies
NaOH (aqueous), 80°CFree carboxylic acid derivativesProdrug activation

Controlled hydrolysis is utilized to generate bioactive metabolites or intermediates for further functionalization.

Mannich Reaction with Thiol Groups

The sulfanyl groups participate in Mannich reactions, forming aminoalkyl derivatives.

ComponentsConditionsProductsReferences
Formaldehyde + morpholineEthanol, reflux, 6hMorpholinomethyl-thiadiazole derivatives

This reaction, demonstrated in structurally analogous compounds , enables the introduction of tertiary amine functionalities, enhancing water solubility and bioactivity.

Oxidation of Sulfur Centers

While not explicitly documented for this compound, sulfur atoms in ethylsulfanyl and thiadiazole groups are susceptible to oxidation.

Oxidizing AgentExpected ProductPotential Impact
H2O2 (30%)Sulfoxide (-SO-) or sulfone (-SO2-)Altered electronic profile
mCPBASulfone derivativesIncreased polarity

Such modifications could modulate the compound’s pharmacokinetic properties, though experimental validation is required.

Coordination with Metal Ions

The sulfur and nitrogen atoms act as ligands for metal ions, forming complexes.

Metal SaltCoordination SiteApplicationReferences
FeCl3, CuSO4Thiadiazole S/N, triazole NCatalysis or antimicrobial studies

This property is leveraged in medicinal chemistry for designing metal-based inhibitors or catalysts.

Cyclization and Rearrangement Reactions

The triazole-thiadiazole system may undergo ring expansion or contraction under specific conditions.

ConditionsOutcomeReferences
Thermal activationRearrangement to oxadiazole
Acid catalysisRing-opening and re-cyclization

These reactions, observed in related heterocycles , highlight the dynamic behavior of the core scaffold.

Key Research Findings

  • Synthetic Flexibility : The compound’s sulfur-rich structure allows modular derivatization, enabling rapid library synthesis for drug discovery .

  • Biological Relevance : Modifications at the sulfanyl groups directly influence interactions with enzyme active sites (e.g., hydrogen bonding with proteases).

  • Stability Profile : Hydrolysis of the carboxamide group under acidic conditions (t1/2 = 2h at pH 1) necessitates enteric coating for oral formulations.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Human Colon Cancer (HCT116) : IC50 values ranging from 0.74 to 10.0 μg/mL have been reported for related thiadiazole derivatives .
  • Breast Cancer (MCF-7) : Certain derivatives showed IC50 values as low as 0.28 μg/mL, indicating potent activity against this cell line .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of sulfur-containing groups and heterocycles. Research on related compounds has demonstrated effectiveness against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Plant Growth Regulators

Thiadiazole derivatives have been explored for their ability to enhance plant growth and resistance to pathogens. The application of such compounds may lead to improved crop yields and reduced reliance on chemical pesticides.

Fungicidal Activities

Studies have indicated that compounds containing thiadiazole moieties exhibit fungicidal properties against common agricultural pathogens. This suggests that this compound could be developed into effective fungicides.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, revealing that modifications in the structure significantly influenced their potency against specific cancers .
  • Fungicidal Efficacy : Another investigation focused on the antifungal activities of thiadiazole-based compounds against Fusarium species, demonstrating their potential as environmentally friendly alternatives to conventional fungicides .

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which can modulate the activity of its targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Triazole Hybrids

Compound A : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences :
    • Replaces the triazole-linked furan-2-carboxamide with a 4-methylphenyl-substituted triazole.
    • Lacks the sulfanyl-carbamoyl bridge present in the target compound.
  • Absence of the furan ring could diminish hydrogen-bonding interactions with biological targets .
Compound B : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
  • Key Differences :
    • Features a chlorophenyl acetamide group instead of furan-2-carboxamide.
    • Incorporates a methylsulfanylbenzyl substituent on the triazole.
  • Methylsulfanylbenzyl may increase steric bulk, affecting binding pocket accessibility .

Analogues with Varied Heterocyclic Cores

Compound C : N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluoro-benzamide ()
  • Key Differences :
    • Substitutes the triazole-furan system with a dichlorophenyl-thiadiazole and difluorobenzamide.
  • Higher halogen content may improve antibacterial activity but increase toxicity risks .
Compound D : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()
  • Key Differences :
    • Replaces the thiadiazole with a pyrazole ring.
  • Implications :
    • Pyrazole’s aromaticity and hydrogen-bonding capacity may shift activity toward anti-inflammatory or analgesic pathways compared to thiadiazole-based compounds .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

Property Target Compound Compound A Compound B
Molecular Weight ~550 g/mol (estimated) 443.52 g/mol 485.02 g/mol
logP ~3.5 (predicted) 3.1 3.8
Solubility Low (due to aryl groups) Moderate (polar triazole) Low (chlorophenyl)

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide is a complex heterocyclic structure that incorporates various biologically active moieties. Its potential biological activities are primarily attributed to the presence of the 1,3,4-thiadiazole and triazole rings, which are known for their diverse pharmacological properties.

Structural Overview

The compound consists of:

  • 1,3,4-Thiadiazole : Known for antimicrobial, anticancer, and anti-inflammatory activities.
  • Triazole : Exhibits antifungal and anticancer properties.
  • Furan : Contributes to the overall stability and lipophilicity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • In vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were notably low, indicating potent activity .
Cell LineIC50 Value (µg/mL)Reference
MCF-70.28
HepG20.52

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been recognized for its broad-spectrum antimicrobial properties:

  • Compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced antibacterial activity .
MicroorganismActivityReference
Staphylococcus aureusGood
Escherichia coliModerate
Candida albicansSignificant

Anti-inflammatory and Antioxidant Effects

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Additionally, antioxidant activities have been reported due to their ability to scavenge free radicals .

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment : A study evaluated a series of thiadiazole derivatives for their anticancer activity and found that modifications at the phenyl ring significantly enhanced their potency against various cancer cell lines .
  • Antimicrobial Efficacy : A comparative study on several thiadiazole compounds revealed that those with specific substituents showed improved activity against resistant bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .

The biological activity of this compound can be explained through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Disruption of Cell Membranes : Antimicrobial activity is likely due to the disruption of bacterial membranes.

Q & A

Basic Synthesis Methods

Q: What are the most reliable synthetic routes for preparing this compound, and what key intermediates are involved? A: The synthesis typically involves sequential heterocyclic ring formation and functionalization. Acylation of 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with activated furan-2-carboxamide derivatives is a critical step, followed by sulfanyl group introduction via nucleophilic substitution. Key intermediates include the thiadiazole-amine precursor and triazole-thiol intermediates. Reaction conditions (e.g., acetonitrile reflux for cyclization) and reagents like heterocyclic acid chlorides are essential .

Advanced Synthetic Challenges

Q: What are the bottlenecks in scaling up synthesis, and how can regioselectivity in triazole-thiadiazole coupling be optimized? A: Challenges include controlling regioselectivity during triazole-thiadiazole coupling and minimizing byproducts from sulfur nucleophiles. Optimizing reaction temperature (e.g., 60–80°C) and using phase-transfer catalysts can improve yield. Advanced techniques like microwave-assisted synthesis or flow chemistry may enhance scalability .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the compound’s purity and structural identity? A: Standard methods include:

  • 1H/13C NMR : To verify substituent positions and sulfur bonding .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% deviation .
  • HPLC-MS : Validates molecular weight (e.g., m/z 485.49 Da for related analogs) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in sulfur-containing moieties, and what software is recommended? A: Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) can resolve sulfur bonding geometries. For ambiguous cases, complementary techniques like Raman spectroscopy or DFT-based computational modeling (Gaussian 16) are advised .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary antimicrobial evaluation of this compound? A: Use agar dilution or broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include Candida albicans for antifungal screening. MIC values <50 µg/mL indicate promising activity .

Advanced Mechanistic Studies

Q: How can researchers identify the molecular target of this compound in bacterial cells? A: Employ proteomic approaches like thermal shift assays (TSA) to detect protein binding or CRISPR-Cas9 gene knockout libraries to pinpoint resistance-conferring genes. Docking studies (AutoDock Vina) against bacterial enzyme homologs (e.g., dihydrofolate reductase) provide hypotheses .

Structure-Activity Relationship (SAR) Studies

Q: Which substituents on the triazole and thiadiazole rings enhance antimicrobial potency? A: Substituents like ethylsulfanyl (thiadiazole) and furan-2-carboxamide (triazole) improve lipid solubility and membrane penetration. Introducing electron-withdrawing groups (e.g., chloro, nitro) at the phenyl ring boosts activity against Candida spp. .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict binding stability with bacterial targets? A: Use AMBER or GROMACS for MD simulations (100 ns) to analyze interactions with enzymes like enoyl-ACP reductase. Key parameters include RMSD (<2 Å), hydrogen bond occupancy, and binding free energy (MM-PBSA). PubChem-derived descriptors (e.g., topological polar surface area) guide solubility predictions .

Crystallographic Data Interpretation

Q: How does the compound’s crystal packing influence its bioavailability? A: SCXRD reveals intermolecular interactions (e.g., π-π stacking of phenyl rings) that affect solubility. High crystallinity may reduce dissolution rates. Co-crystallization with cyclodextrins or amorphous solid dispersions can mitigate this .

In Vivo Efficacy Models

Q: What animal models are appropriate for testing anti-inflammatory or anti-exudative activity? A: Use carrageenan-induced paw edema (rats) for acute inflammation or Freund’s adjuvant-induced arthritis (mice) for chronic models. Dose at 10–50 mg/kg orally, monitoring TNF-α/IL-6 levels. Histopathology confirms tissue exudate reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.